![molecular formula C15H15N5O2 B2992818 3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893925-40-1](/img/structure/B2992818.png)
3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They are characterized by a triazole ring fused with a pyrimidine ring. The specific compound you mentioned, “3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one”, appears to have additional functional groups attached to this core structure, which could potentially influence its properties and activities.
Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions depending on their substituents . For instance, they can undergo oxidative radical cyclization with di-tert-butyl peroxide (DTBP) .Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives
A study by Hassneen and Abdallah (2003) details the preparation of new derivatives by the condensation of specific precursor compounds with dimethylformamide dimethylacetal (DMFDMA). This process yielded compounds with potential applications in synthetic organic chemistry and drug development, highlighting the versatility of triazolopyrimidin-7-one derivatives in synthesizing complex molecular structures (Hassneen & Abdallah, 2003).
Antimicrobial Activity
Another area of application is in the development of antimicrobial agents. Kumar et al. (2009) synthesized new derivatives of triazolopyrimidines and tested them for antibacterial activity. The study found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting the potential of these compounds in addressing antibiotic resistance and developing new antibacterial drugs (Kumar et al., 2009).
Heterocyclic Chemistry
The compound and its derivatives also play a crucial role in heterocyclic chemistry, serving as precursors for synthesizing various heterocyclic compounds. A study by Abu-Hashem and Gouda (2017) utilized triazolopyrimidine derivatives to synthesize novel quinoline, chromene, and pyrazole derivatives, showcasing the broad utility of these compounds in creating diverse heterocyclic structures with potential therapeutic applications (Abu‐Hashem & Gouda, 2017).
Cardiovascular Agents
Triazolopyrimidine derivatives have also been investigated for their potential as cardiovascular agents. Novinson et al. (1982) explored the synthesis of 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as inhibitors of cyclic 3',5'-monophosphate phosphodiesterase. These compounds showed promising results in increasing cardiac output in animal models, indicating their potential in developing new treatments for cardiovascular diseases (Novinson et al., 1982).
Propiedades
IUPAC Name |
3-(3,5-dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-4-10(2)6-12(5-9)20-14-13(17-18-20)15(22)19(8-16-14)7-11(3)21/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJTYOYWJXLSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2992736.png)
![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B2992738.png)
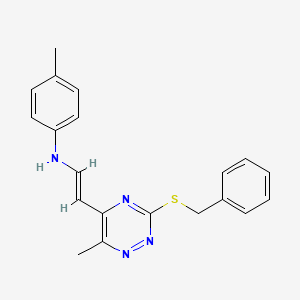
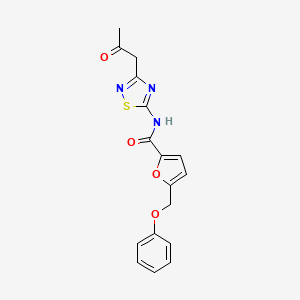
![N-(4-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2992747.png)
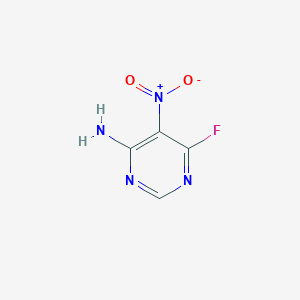
![3-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2992750.png)
![8-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992751.png)

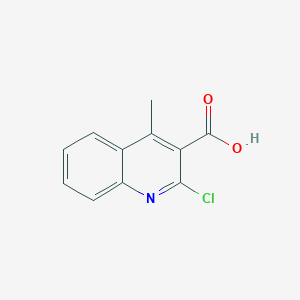
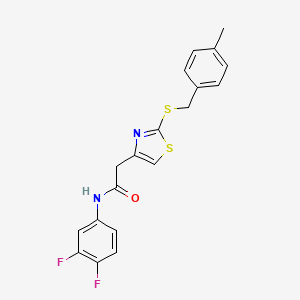
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2992756.png)
![8-(4-Chlorobenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2992757.png)
![(Z)-5-chloro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2992758.png)